Podocarpusflavone A

Description

Distribution within the Podocarpus Genus

The genus Podocarpus, belonging to the Podocarpaceae family, is a significant source of Podocarpusflavone A. britannica.comwikipedia.org This family of conifers is primarily found in the Southern Hemisphere. britannica.com The compound has been identified in various species within this genus, suggesting it may be a characteristic chemical marker for Podocarpus.

Podocarpus neriifolius, a species distributed from Nepal and India through to Southeast Asia, has been confirmed to contain this compound. up.ac.zajipb.netacademicjournals.org Studies have isolated this biflavonoid from the leaves of the plant, alongside other related compounds. up.ac.zajipb.net

Podocarpus macrophyllus, commonly known as the Buddhist pine or yew plum pine, is another well-documented source of this compound. jst.go.jpstuartxchange.org The compound has been isolated from the leaves, twigs, and bark of this species. jst.go.jpnih.gov Research has identified this compound along with other flavonoids in this plant. jst.go.jpstuartxchange.orgnih.gov

Now often classified under the genus Nageia, Podocarpus nagi has been shown to contain this compound. oatext.comoatext.comacademiapublishing.org The leaves of this plant are a source of the compound, where it co-occurs with other biflavonoids like amentoflavone (B1664850) and bilobetin (B1667069). oatext.comoatext.com

Studies have successfully isolated this compound from the leaves of Podocarpus henkelii. up.ac.zaidexlab.comresearchgate.netup.ac.za This was the first report of the compound's presence in this particular species. up.ac.za Its isolation was part of broader investigations into the chemical constituents of the plant. up.ac.zaresearchgate.netup.ac.za

Research indicates that this compound is present in almost every investigated species of Podocarpus, with the exception of P. latifolius. up.ac.za It has also been found in Podocarpus gracilior. psu.edu The widespread occurrence of this compound suggests its significance in the chemotaxonomy of the Podocarpus genus.

Presence in Other Plant Genera and Families

While prominently found in the Podocarpus genus, the natural occurrence of this compound is not limited to it. The compound has been identified in other plant genera across different families, highlighting its broader distribution in the plant kingdom.

Biflavonoids, including those of the 3'-8" linkage type like this compound, were initially thought to be characteristic of gymnosperms, particularly in the families Cupressaceae, Taxaceae, and Podocarpaceae. mdpi.com However, subsequent research has revealed their presence in various angiosperm families as well. mdpi.com

This compound has been reported in:

Garcinia (Clusiaceae): Species such as Garcinia intermedia and Garcinia subelliptica are known to contain this compound. nih.govmedchemexpress.com

Kielmeyera (Calophyllaceae): The compound has been isolated from Kielmeyera membranacea and Kielmeyera variabilis. mdpi.com

Juniperus (Cupressaceae): This genus is another source of this compound. mdpi.com

Trattinnickia (Burseraceae): this compound has been isolated from the leaves of Trattinnickia glaziovii. jst.go.jp

Taxodium (Cupressaceae): The compound has been found in Taxodium mucronatum. caymanchem.com

The discovery of this compound in these diverse plant families indicates a wider biosynthetic capability for this type of biflavonoid than previously understood.

Data Tables

Table 1: Occurrence of this compound in Podocarpus Species

| Species | Plant Part | Reference |

| Podocarpus neriifolius | Leaves | up.ac.za, jipb.net |

| Podocarpus macrophyllus | Leaves, Twigs, Bark | nih.gov, jst.go.jp, |

| Podocarpus nagi | Leaves | oatext.com, oatext.com |

| Podocarpus henkelii | Leaves | up.ac.za, researchgate.net |

| Podocarpus gracilior | Not Specified | psu.edu |

Table 2: Occurrence of this compound in Other Plant Genera

| Genus | Family | Species | Reference |

| Garcinia | Clusiaceae | G. intermedia, G. subelliptica | nih.gov, medchemexpress.com |

| Kielmeyera | Calophyllaceae | K. membranacea, K. variabilis | mdpi.com |

| Juniperus | Cupressaceae | Not Specified | mdpi.com |

| Trattinnickia | Burseraceae | T. glaziovii | jst.go.jp |

| Taxodium | Cupressaceae | T. mucronatum | caymanchem.com |

Dacrydium balansae

Dacrydium balansae, a species of conifer in the Podocarpaceae family, is a known source of this compound. Studies involving the screening of extracts from New Caledonian flora for antiviral properties led to the bio-guided fractionation of the leaf extract of Dacrydium balansae. nih.govthieme-connect.com This process resulted in the isolation and identification of several compounds, including four biflavonoids, one of which was this compound. nih.govthieme-connect.com Further analysis of the methanolic leaf extract using HPLC-UV chromatogram confirmed the presence of this compound alongside other biflavonoids like amentoflavone, isoginkgetin (B1672240), and hinokiflavone. researchgate.net Research has highlighted that this compound from this plant is a potent and non-cytotoxic inhibitor of the dengue virus NS5 RNA-dependent RNA polymerase. nih.govthieme-connect.comresearchgate.netchemfaces.com

Kielmeyera membranacea

The biflavonoid this compound has been isolated from Kielmeyera membranacea, a plant species belonging to the Calophyllaceae family. nih.govbvsalud.orgbvsalud.org The ethanolic extract of the leaves of Kielmeyera membranacea, and specifically its dichloromethane (B109758) fraction, were subjected to fractionation, leading to the identification of this compound as a promising active compound. bvsalud.orgbvsalud.org While this compound has been previously reported in other species of the Kielmeyera genus, its discovery in K. membranacea is a more recent finding. mdpi.com Studies have demonstrated the antimycobacterial potential of this compound from this source. nih.govbvsalud.orgbvsalud.orgresearchgate.netzfin.org

Taxodium mucronatum

Taxodium mucronatum, commonly known as Montezuma cypress, has been identified as a botanical source of this compound. researchgate.netknapsackfamily.comsfasu.edu Phytochemical investigations of acetone (B3395972) extracts from the leaves and branches of this species have revealed the presence of multiple biflavones, including amentoflavone and its methylated derivatives, this compound and podocarpusflavone B. researchgate.net Further studies have confirmed the isolation of three bioactive biflavones from Taxodium mucronatum, with this compound being one of them. caymanchem.comkisti.re.kr

Trattinnickia glaziovii

This compound has been identified in the leaves of Trattinnickia glaziovii, a plant from the Burseraceae family. jst.go.jpunievangelica.edu.brresearchgate.net Phytochemical studies on the genus Trattinnickia have reported the presence of various compounds, and specifically from the leaves of T. glaziovii, the biflavonoid this compound was isolated. unievangelica.edu.brresearchgate.netresearchgate.netwikidata.org

Antidesma bunius

The leaves of Antidesma bunius, a member of the Phyllanthaceae family, have been found to contain this compound. nih.govresearchgate.netvjs.ac.vnvjs.ac.vn A methanol (B129727) extract of the leaves yielded several compounds, including two biflavones: this compound and amentoflavone. nih.govresearchgate.netvjs.ac.vnvjs.ac.vn The structures of these compounds were determined using spectroscopic methods. nih.govresearchgate.netvjs.ac.vn The presence of this compound in this species has been noted in broader reviews of biflavonoids. researchgate.net

Juniperus chinensis

Juniperus chinensis, also known as Chinese juniper, is another botanical source of this compound. semanticscholar.orgresearchgate.net Qualitative and quantitative analysis of an ethanolic crude extract from the leaves of Juniperus chinensis using advanced chromatographic and spectrometric techniques (UPLC-QTOF-MS and UPLC-MS/MS) led to the identification of ten compounds, including this compound. semanticscholar.org This finding is consistent with reports that plants in the Juniperus genus produce a variety of flavonoids. mdpi.comsemanticscholar.org

Putranjiva roxburghii

This compound has been isolated from the leaves of Putranjiva roxburghii. nih.govcabidigitallibrary.orgmedkoo.comsemanticscholar.org In a study investigating the anti-inflammatory effects of a Thai herbal remedy, P. roxburghii leaf extract was a major component. nih.gov Fractionation of this extract led to the isolation of several biflavonoids, including putraflavone, amentoflavone, and this compound. nih.gov

Data on Botanical Sources of this compound

| Botanical Source | Family | Plant Part |

| Dacrydium balansae | Podocarpaceae | Leaves |

| Kielmeyera membranacea | Calophyllaceae | Leaves |

| Taxodium mucronatum | Cupressaceae | Leaves, Branches |

| Trattinnickia glaziovii | Burseraceae | Leaves |

| Antidesma bunius | Phyllanthaceae | Leaves |

| Juniperus chinensis | Cupressaceae | Leaves |

| Putranjiva roxburghii | Putranjivaceae | Leaves |

Structure

3D Structure

Properties

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944784 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-74-9, 41583-83-9 | |

| Record name | Podocarpusflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-methylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Podocarpusflavone a

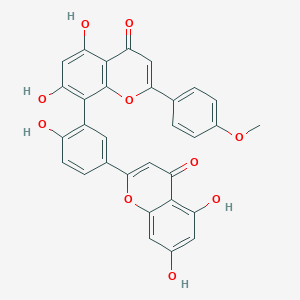

Chemical Structure and Stereochemistry

This compound is a biflavonoid composed of two flavone (B191248) units, apigenin (B1666066) and acacetin, linked by a C-C bond between the C3' position of one flavone and the C8" position of the other. mdpi.com This linkage makes it a member of the 3',8"-biflavone subgroup. mdpi.com

IUPAC Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one. nih.govmedkoo.comcdutcm.edu.cnsigmaaldrich.comneist.res.in Its molecular formula is C31H20O10. biosynth.comnih.govebi.ac.uk

Physical and Spectroscopic Properties

This compound is typically isolated as a solid powder. medkoo.com Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been crucial in confirming its structure. up.ac.zaacademiapublishing.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C31H20O10 | biosynth.comnih.govebi.ac.uk |

| Molecular Weight | 552.49 g/mol | ebi.ac.uk |

| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | nih.govmedkoo.comcdutcm.edu.cnsigmaaldrich.comneist.res.in |

| CAS Number | 22136-74-9 | biosynth.comnih.govmedchemexpress.com |

| Appearance | Solid powder | medkoo.com |

Isolation, Purification, and Structural Elucidation Methodologies

Spectroscopic and Spectrometric Characterization

Spectrometric and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel and known natural products, including this compound. This method provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition and molecular formula with great confidence.

In the analysis of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been employed. Research conducted on extracts from Podocarpus parlatorei identified a compound with a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 553.1161. uol.de This experimentally determined mass corresponds to the calculated molecular formula of C₃₁H₂₀O₁₀. uol.de The high degree of accuracy, typically within a few parts per million (ppm), afforded by HRMS is essential for distinguishing this compound from other isomers that have the same nominal mass but different elemental compositions. uol.demineralanalytik.de This precise data is a critical first step, which, when combined with other spectroscopic data like NMR, confirms the identity of the compound. uol.demineralanalytik.deresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Observed Value | Reference |

| Ionization Mode | ESI-MS (Positive) | uol.de |

| Molecular Ion | [M+H]⁺ | uol.de |

| Measured m/z | 553.1161 | uol.de |

| Deduced Molecular Formula | C₃₁H₂₀O₁₀ | uol.de |

This table summarizes the high-resolution mass spectrometry findings for this compound as reported in the literature.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical tool for the separation, detection, and identification of compounds within complex mixtures. This technique was instrumental in the analysis of fractions derived from Kielmeyera membranacea to identify active compounds. nii.ac.jp

In one study, subfractions of a dichloromethane (B109758) fraction were analyzed using a system equipped with a Diode Array Detector (DAD) and an Ion Trap Mass Spectrometer. nii.ac.jp The analysis successfully identified this compound based on its mass-to-charge ratio and comparison with previously reported data. nii.ac.jpgoogle.com The MS data revealed a protonated molecule [M+H]⁺ at m/z 553.37, corroborating the identity of this compound. nii.ac.jpgoogle.com The coupling of UPLC, which provides rapid and high-resolution separation, with MS/MS, which offers structural information through fragmentation patterns, makes this method highly effective for the targeted identification of specific biflavonoids in plant extracts. xtalpi.comnih.gov

Table 2: UPLC-MS/MS Chromatographic Conditions for this compound Analysis

| Parameter | Specification | Reference |

| System | Dionex Focused Ultimate 3000 with DAD and LCQ Fleet Ion Trap MS | nii.ac.jp |

| Column | Ascentis® Express C18 (100 mm × 4.6 mm; 1.7 µm) | nii.ac.jp |

| Mobile Phase | A: H₂O (0.01% H₃PO₄), B: Acetonitrile (ACN) | nii.ac.jp |

| Flow Rate | 0.2 mL/min | nii.ac.jp |

| Injection Volume | 5 µL | nii.ac.jp |

| Column Temperature | 25 °C | nii.ac.jp |

This table details the specific instrumental conditions used for the UPLC-MS/MS analysis of fractions containing this compound.

X-ray Diffraction (XRD) is the most definitive analytical method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique can be applied in two primary ways: Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

SC-XRD is the gold standard for structural elucidation. uhu-ciqso.esuol.de It involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern of spots is used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. uol.de This provides unambiguous information on bond lengths, bond angles, and stereochemistry, which would definitively confirm the complex C-C linkage between the two flavone (B191248) units in this compound. researchgate.net The primary challenge for this technique is the necessity of growing a suitable single crystal, which can often be a difficult and time-consuming process for complex natural products. uhu-ciqso.esresearchgate.net

When single crystals are not available, Powder X-ray Diffraction (PXRD) can be used. researchgate.netncl.ac.uk PXRD analyzes a microcrystalline powder sample to produce a characteristic diffraction pattern. pdx.eduub.edu While generally used for identifying crystalline phases and assessing sample purity, advanced computational methods can also allow for ab initio structure determination directly from high-quality powder data, especially when guided by information from other techniques like solid-state NMR. nih.govrsc.org Although specific XRD structural data for this compound is not widely reported in the surveyed literature, the application of either SC-XRD or PXRD would be the ultimate method to verify its solid-state conformation and crystal packing.

Compound Index

Pharmacological and Biological Activities of Podocarpusflavone a

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. mdpi.commdpi.comnih.gov It has shown the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. mdpi.comnih.gov Studies have shown its effectiveness in reducing reactive oxygen species (ROS) and superoxide (B77818) anions in human neutrophils. medkoo.com This antioxidant capacity is a key contributor to its other biological effects. core.ac.uk

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various studies. mdpi.comunesp.br It has been shown to inhibit the production of nitric oxide (NO) in stimulated macrophages. mdpi.com Research also indicates that it can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. mdpi.com These findings suggest that this compound may help modulate inflammatory pathways. biosynth.commdpi.com

Anticancer Properties

This compound has emerged as a compound of interest in cancer research. mdpi.comnih.gov It has been shown to inhibit the growth of various cancer cell lines, including melanoma and ovarian cancer cells. medkoo.comnih.gov One of the proposed mechanisms for its anticancer activity is the inhibition of STAT3 signaling, a pathway often dysregulated in cancer. medkoo.com Furthermore, it has been identified as a DNA topoisomerase I inhibitor, an enzyme crucial for DNA replication and a target for some anticancer drugs. targetmol.comtargetmol.com In vivo studies using mouse xenograft models have also shown that this compound can reduce tumor growth. medkoo.com

Neuroprotective Potential

Research has also explored the neuroprotective effects of this compound. Flavonoids, in general, have been recognized for their neuroprotective potential. up.ac.zaresearchgate.net Specifically, this compound has been found to inhibit the aggregation of amyloid-β peptide, a key event in the pathology of Alzheimer's disease, in cell-free assays. medkoo.com

Mechanisms of Action of Podocarpusflavone a

Modulation of Cellular Signaling Pathways

Podocarpusflavone A exerts significant influence over cellular behavior by interfering with crucial signaling cascades that regulate gene expression, cell proliferation, and inflammatory responses.

Research has identified this compound as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. medkoo.comnih.gov This pathway is often implicated in the development and progression of various cancers, including melanoma. nih.gov this compound has been shown to inhibit the activation of STAT3 in a concentration-dependent manner. medkoo.comcaymanchem.com The mechanism underlying this suppression involves the inhibition of Janus Kinase 2 (JAK2) phosphorylation, which is an upstream activator of STAT3. nih.gov By preventing the phosphorylation of JAK2, this compound effectively blocks the subsequent activation of STAT3, leading to the restraint of the cell cycle and the induction of apoptosis in cancer cells. nih.gov Studies have demonstrated its potent inhibitory effects on melanoma both in laboratory cell cultures and in animal xenograft models. nih.gov Furthermore, its ability to alleviate renal fibrosis has also been linked to its inhibition of the Fyn/Stat3 signaling pathway. exlibrisgroup.com

This compound has been shown to potently inhibit the activation of the nuclear factor kappa-B (NF-κB) pathway. researchgate.net The NF-κB signaling pathway is a central regulator of inflammation, and its dysregulation is associated with numerous inflammatory diseases and cancer. nih.gov The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, a process often mediated by the IKK kinase complex. nih.gov Once activated, NF-κB translocates to the nucleus to regulate the transcription of genes involved in inflammation and cell survival. nih.gov Studies have shown that biflavonoids, including this compound, are relevant for the anti-inflammatory activity observed in certain plant extracts, with many showing pronounced inhibitory effects on NF-κB activation. researchgate.netnih.gov

Direct Enzyme Targeting and Inhibition

In addition to modulating signaling pathways, this compound can directly bind to and inhibit the activity of specific enzymes, thereby disrupting essential life cycles of pathogens and pathological processes within cells.

This compound is a potent and specific inhibitor of the Dengue virus (DV) NS5 RNA-dependent RNA polymerase (RdRp). chemfaces.comnih.govthieme-connect.com This enzyme is essential for the replication of the viral RNA genome, making it a critical target for antiviral drug development. researchgate.net In studies screening natural compounds for antiviral activity, this compound emerged as the strongest non-nucleotide inhibitor of the DV-NS5 RdRp that did not exhibit cytotoxicity. chemfaces.comnih.govresearchgate.net It has also shown inhibitory activity within a DV replicon system, which mimics viral replication in cells. nih.govthieme-connect.com Structure-activity relationship studies suggest that the biflavonoid structure is crucial for its inhibitory action. nih.govthieme-connect.com

| Enzyme Target | Virus | IC₅₀ Value (µM) | Reference |

| DV-NS5 RdRp | Dengue Virus 2 | 0.75 | medkoo.comcaymanchem.comresearchgate.net |

This compound has been identified as an inhibitor of Cathepsin B, a lysosomal cysteine protease. medkoo.comcaymanchem.com While Cathepsin B is involved in normal protein turnover, its overexpression and altered localization are linked to cancer progression, where it facilitates tumor invasion and metastasis. conicet.gov.ar this compound demonstrates a significant inhibitory effect on human Cathepsin B. medkoo.comcaymanchem.comconicet.gov.ar

| Enzyme Target | IC₅₀ Value (µM) | Reference |

| Cathepsin B | 1.68 | medkoo.comcaymanchem.com |

This compound also functions as an inhibitor of DNA topoisomerase I. targetmol.commedchemexpress.com This nuclear enzyme plays a critical role in managing DNA topology during replication, transcription, and repair by creating transient single-strand breaks. Inhibiting this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cells, making it a key target in cancer chemotherapy. nih.gov this compound has demonstrated moderate anti-proliferative activity and the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), which has been attributed to its interference with DNA topoisomerase I. conicet.gov.artargetmol.comusf.edu.br

| Target Cell Lines | Effect | Reference |

| DLD, KB, MCF-7, HEp-2 | Significant Inhibition | conicet.gov.ar |

| MCF-7 | Induces Apoptosis | conicet.gov.artargetmol.com |

| MCF-7 | S Phase Cell Cycle Arrest | usf.edu.br |

Influence on Key Cellular Processes

This compound has demonstrated notable effects on the regulation of cell proliferation, particularly in the context of cancer cells. Research has shown that PCFA can inhibit the growth of various cancer cell lines. nih.govconicet.gov.ar For example, in melanoma cells, PCFA has been found to suppress cell viability and proliferation. nih.gov This antiproliferative activity is linked to its ability to interfere with key signaling pathways that govern cell cycle progression. nih.govresearchgate.net

One of the primary mechanisms through which PCFA regulates cell proliferation is by inhibiting the JAK2/STAT3 signaling pathway. nih.govresearchgate.net The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when activated, promotes the expression of genes involved in cell proliferation and survival. researchgate.net PCFA has been shown to inhibit the phosphorylation-mediated activation of STAT3, which in turn halts the cell cycle and suppresses tumor growth. nih.govresearchgate.net Studies on nasopharyngeal carcinoma cells also suggest that related compounds can inhibit proliferation by arresting the cell cycle, specifically in the G2/M phase. doaj.org This indicates that the regulatory effects of this compound on cell proliferation are multifaceted, involving the modulation of critical cell cycle checkpoints and signaling cascades. nih.govdoaj.orgmdpi.com

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of specific signaling pathways. conicet.gov.arresearchgate.net Apoptosis is a critical process for removing damaged or unwanted cells and its induction is a key strategy in cancer therapy. nih.govgenome.jp The pro-apoptotic activity of PCFA is closely linked to its ability to inhibit survival signals and activate the cellular machinery responsible for cell death. conicet.gov.arresearchgate.net

The induction of apoptosis by PCFA is significantly mediated through the inhibition of the JAK2/STAT3 pathway. nih.govresearchgate.net By suppressing the activation of STAT3, PCFA downregulates the expression of anti-apoptotic proteins, thereby shifting the balance towards cell death. researchgate.net This leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis. wikipedia.org The process involves both initiator caspases, which start the apoptotic cascade, and executioner caspases, which dismantle the cell. wikipedia.org Furthermore, some studies on related biflavonoids suggest that they can induce apoptosis by causing cell cycle arrest, primarily at the sub-G1/S phase, which is indicative of apoptotic cell death. conicet.gov.ar The apoptotic pathways initiated by PCFA can be triggered by both internal cellular stress (the intrinsic pathway) and external signals (the extrinsic pathway), ultimately converging on the activation of caspases to ensure the systematic elimination of cancer cells. nih.govwikipedia.org

Immunomodulatory Mechanisms

Interestingly, while reducing certain pro-inflammatory cytokines, PCFA treatment resulted in a significant increase in the mRNA levels of Interleukin-6 (IL-6). mdpi.com This particular effect is thought to be a consequence of its predicted inhibition of the mycobacterial protein PtpB, which normally suppresses IL-6 production in the host. mdpi.com By blocking PtpB, PCFA may restore the host's ability to produce IL-6, a cytokine that can play a role in combating the infection. mdpi.com Furthermore, studies on related compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), another important inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net This dual ability to suppress certain inflammatory responses while potentially enhancing others highlights the complex and context-dependent nature of PCFA's regulation of cytokine expression. mdpi.comnih.gov

| Cytokine | Effect of this compound | Context | Reference |

| Interleukin-12 (IL-12) | Decreased transcriptional levels | Mycobacterium marinum infection in zebrafish | mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased transcriptional levels | Mycobacterium marinum infection in zebrafish | mdpi.com |

| Interleukin-6 (IL-6) | Increased mRNA levels | Mycobacterium marinum infection in zebrafish | mdpi.com |

This compound has been shown to modulate the response of macrophages, which are critical immune cells involved in pathogen clearance and inflammation. mdpi.combvsalud.org The compound's ability to influence macrophage function is particularly relevant in the context of intracellular pathogens like Mycobacterium tuberculosis, which reside and replicate within these cells. mdpi.com PCFA has demonstrated antimycobacterial activity within infected macrophages, suggesting it can enhance the host cell's ability to control the infection. bvsalud.orgsciprofiles.com

Structure Activity Relationship Sar Studies of Podocarpusflavone a and Its Analogs

Importance of the Biflavonoid Skeleton

The fundamental biflavonoid framework of Podocarpusflavone A is essential for its biological effects. chemfaces.comthieme-connect.com This was highlighted in studies comparing the activity of biflavonoids to their monomeric flavonoid constituents. Research has shown that biflavonoids, including this compound, are more potent inhibitors of certain biological targets than their corresponding monomers. researchgate.net This enhanced potency suggests that the dimeric structure, formed by two flavonoid units, is a critical determinant of activity. researchgate.net The presence of two interconnected flavonoid moieties likely allows for more extensive and potentially multivalent interactions with biological macromolecules, leading to a more pronounced inhibitory effect.

Influence of Methoxylation: Number and Position

The degree and placement of methoxy (B1213986) (-OCH3) groups on the this compound scaffold significantly modulate its biological activity. chemfaces.comthieme-connect.com For instance, in studies evaluating its antiviral properties against the dengue virus NS5 RNA-dependent RNA polymerase (RdRp), the methoxylation pattern was found to be a key factor. chemfaces.comthieme-connect.com

Similarly, the substitution of a methoxy group for a hydroxyl group at the 4‴ position in analogs of this compound was found to be detrimental to its inhibitory activity against the SARS-CoV-2 main protease (Mpro), resulting in higher IC50 values. nih.gov This indicates that the presence and position of methoxy groups can either enhance or diminish the biological efficacy depending on the specific molecular target. In some cases, increased methoxylation can enhance the lipophilicity of the molecule, which may affect its ability to cross cellular membranes. nih.gov However, excessive methoxylation can also lead to a decrease in activity, as observed with 7, 4', 7'', 4'''-tetramethoxy amentoflavone (B1664850), which was the least active among the tested biflavonoids against certain pathogens. nih.gov

Role of Interflavonoid Linkage Flexibility (e.g., C3'→C8'' Linkage)

This compound is characterized by a C3'→C8'' interflavonoid linkage, which connects the two flavonoid units. researchgate.netmdpi.com The flexibility and rotational freedom around this linkage are crucial for its biological activity. chemfaces.comthieme-connect.com Studies have indicated that a free rotation between the two apigenin (B1666066) monomers is important for its inhibitory action against the dengue virus NS5 RdRp. chemfaces.comthieme-connect.com This flexibility likely allows the molecule to adopt an optimal conformation for binding to the active site of the target enzyme. The ability to orient the two flavonoid moieties in a specific spatial arrangement is a key determinant of its inhibitory potential.

Impact of Hydroxyl Substitutions on Biological Activity

The presence and position of hydroxyl (-OH) groups are critical for the biological activities of this compound and its analogs. nih.govmdpi.com These groups can act as hydrogen bond donors, facilitating interactions with biological targets. mdpi.com For example, the substitution of hydroxyl groups with apolar functional groups was shown to weaken the disaggregation effects of biflavonoids on Aβ42 fibrils, underscoring the importance of hydrogen bond donors at key positions. mdpi.com

In the context of antibacterial activity, the presence of hydroxyl substitutions on the phenolic ring, particularly at the 4th and 5th positions, has been reported to be important. nih.gov The high number of hydroxyl substitutions in this compound may contribute to its uptake by microorganisms. nih.gov However, the influence of hydroxyl groups can be complex, as some studies have reported that biflavones with hydroxyl substituents can be inactive against certain bacteria. nih.gov In some instances, the presence of hydroxyl groups at specific positions, such as R2 and R3 on the biflavonoid scaffold, is key to promoting the deformation of fibril structures through hydrogen bonding. mdpi.com

Derivatives and Synthetic Analogs of Podocarpusflavone a

Naturally Occurring Related Biflavonoids

Nature has produced a diverse family of biflavonoids structurally related to Podocarpusflavone A. These compounds typically differ in the type of linkage between the two flavonoid monomers, the degree and position of hydroxylation, and, most commonly, the pattern of methylation on the hydroxyl groups.

Podocarpusflavone B, also known as Putraflavone or 7,4'''-di-O-methylamentoflavone, is a biflavonoid closely related to this compound. mdpi.comchemblink.com It has been isolated from several plant species, including Podocarpus macrophylla and Ginkgo biloba L. medchemexpress.comjst.go.jp Structurally, it is a derivative of amentoflavone (B1664850) with two methyl groups. mdpi.com Research has shown that Podocarpusflavone B exhibits cytoprotective effects against amyloid-β (Aβ42) cytotoxicity, which is a key factor in Alzheimer's disease.

| Property | Value | Source(s) |

| Synonyms | Putraflavone, 4''',7-Di-O-methylamentoflavone | chemblink.com |

| Molecular Formula | C32H22O10 | knapsackfamily.com |

| Molecular Weight | 566.5 g/mol | |

| Natural Sources | Podocarpus macrophylla, Putranjiva roxburghii, Ginkgo biloba L | medchemexpress.comknapsackfamily.com |

Hinokiflavone is a biflavonoid characterized by an ether linkage connecting the two flavone (B191248) units, distinguishing it from the C-C linkage in amentoflavone-type biflavonoids like this compound. ebi.ac.uk It is found in a variety of plants, including Chamaecyparis obtusa, Rhus succedanea, and Dacrydium balansae. ebi.ac.ukwikipedia.org Hinokiflavone has been investigated for a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. sigmaaldrich.comsigmaaldrich.com It has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. sigmaaldrich.comcaymanchem.com Furthermore, it acts as a modulator of pre-mRNA splicing. sigmaaldrich.comtargetmol.com

| Property | Value | Source(s) |

| Molecular Formula | C30H18O10 | sigmaaldrich.com |

| Molecular Weight | 538.46 g/mol | sigmaaldrich.com |

| Natural Sources | Rhus succedanea, Dacrydium balansae, Juniperus sp., Chamaecyparis obtusa | ebi.ac.ukwikipedia.org |

| Key Research Findings | Anticancer, antiviral, anti-inflammatory, pre-mRNA splicing modulator | sigmaaldrich.comsigmaaldrich.com |

Isoginkgetin (B1672240) is a naturally occurring biflavonoid found in plants such as Ginkgo biloba. caymanchem.com It is structurally defined as 4',4'''-di-O-methylamentoflavone. mdpi.com A significant body of research highlights its role as a potent inhibitor of the pre-mRNA splicing process, a crucial step in gene expression. caymanchem.comselleckchem.comtocris.comprobechem.com Isoginkgetin achieves this by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the spliceosome. probechem.com It also directly inhibits the activity of the 20S proteasome and has been shown to suppress cancer cell invasion by regulating specific signaling pathways. caymanchem.comselleckchem.commedchemexpress.com

| Property | Value | Source(s) |

| Synonym | 4',4'''-di-O-methylamentoflavone | mdpi.com |

| Natural Sources | Ginkgo biloba | caymanchem.com |

| Key Research Findings | Pre-mRNA splicing inhibitor, proteasome inhibitor, inhibits tumor cell invasion | caymanchem.comselleckchem.comprobechem.commedchemexpress.com |

Amentoflavone is the parent compound for a large subgroup of biflavonoids linked by a C3'-C8'' covalent bond. mdpi.com It is a dimer of two apigenin (B1666066) units. mdpi.com Its hydroxyl groups are readily methylated, leading to a vast number of natural derivatives. mdpi.com this compound itself is 4'''-O-methylamentoflavone. mdpi.commdpi.com Other examples include bilobetin (B1667069) (4'-O-methylamentoflavone), ginkgetin (B1671510) (7,4'-di-O-methylamentoflavone), and kayaflavone (B1639623) (4',7'',4'''-tri-O-methylamentoflavone). mdpi.com A more extensively methylated derivative, 7', 4', 7'', 4'''-tetramethoxy amentoflavone (TMA), has been isolated from species like Araucaria cooki. nih.gov The degree and position of methylation significantly influence the lipophilicity and biological activity of these compounds, as demonstrated by studies on their antimicrobial and cytotoxic effects. nih.govjapsonline.com

| Compound | Methylation Pattern (relative to Amentoflavone) | Source(s) |

| Amentoflavone | Parent compound (no methylation) | mdpi.com |

| This compound | 4'''-O-methyl | mdpi.commdpi.com |

| Bilobetin | 4'-O-methyl | mdpi.com |

| Ginkgetin | 7,4'-di-O-methyl | mdpi.com |

| Isoginkgetin | 4',4'''-di-O-methyl | mdpi.com |

| Podocarpusflavone B | 7,4'''-di-O-methyl | mdpi.com |

| Kayaflavone | 4',7'',4'''-tri-O-methyl | mdpi.com |

| Sciadopitysin | 7,4',4'''-tri-O-methyl | mdpi.com |

| 7,4',7'',4'''-Tetra-O-methylamentoflavone | 7,4',7'',4'''-tetra-O-methyl | mdpi.com |

Neocryptomerin and Sciadopitysin are other naturally occurring biflavonoids that are often found alongside this compound and B. They have been isolated from the leaves of Podocarpus macrophylla. jst.go.jpstuartxchange.orgresearchgate.net Sciadopitysin is a trimethylated derivative of amentoflavone (7,4',4'''-tri-O-methylamentoflavone). mdpi.com Like other biflavonoids, these compounds have been studied for their biological activities. For instance, Sciadopitysin has demonstrated cytoprotective effects against Aβ42-induced toxicity.

Semisynthetic and Synthetic Modifications

The chemical modification of naturally occurring biflavonoids like this compound is a key strategy for exploring structure-activity relationships and developing analogs with potentially enhanced or novel properties. Common modifications involve altering the methylation or acetylation patterns of the hydroxyl groups.

Methods for the preparation of acetate (B1210297) and methyl ether derivatives of biflavonoids are well-established. google.com For example, acetylation can be achieved using acetic anhydride (B1165640) in pyridine, while methylation is often performed with dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972). google.com Such modifications alter the polarity and steric properties of the molecule, which can have profound effects on its biological activity.

Furthermore, total synthesis of biflavonoid skeletons has been achieved, often employing strategies like the Suzuki coupling reaction to form the crucial bond between the two flavonoid units. hilarispublisher.com This approach allows for the creation of analogs that are not accessible through simple modification of the natural product. For instance, a synthetic route to amentoflavone involved coupling two appropriately functionalized flavone precursors, followed by demethylation to yield the final product. hilarispublisher.com These synthetic strategies provide a powerful tool for generating a wide range of biflavonoid analogs for further biological evaluation.

Comparative Biological Activities of Analogs

The structural motif of this compound, a biflavonoid, has served as a foundation for the exploration of numerous derivatives and synthetic analogs, leading to a deeper understanding of their structure-activity relationships. Research has demonstrated that modifications to the this compound scaffold can significantly influence its biological profile, often enhancing or altering its inherent activities.

Naturally occurring derivatives of this compound, often isolated from the same plant sources, have been evaluated for their comparative bioactivities. For instance, a study on the twigs of Podocarpus nakaii led to the isolation of this compound alongside other [3′→8″]-biflavonoids such as amentoflavone, II-4″,I-7-dimethoxyamentoflavone, and heveaflavone. nih.gov When tested for cytotoxic activity against various human tumor cell lines, including oral epidermoid carcinoma (KB), breast carcinoma (MCF-7), colon adenocarcinoma (DLD), and laryngeal carcinoma (HEp-2), this compound and II-4″,I-7-dimethoxyamentoflavone exhibited significant inhibitory effects. nih.gov These compounds were also found to induce apoptosis in MCF-7 cells, primarily through sub-G1/S phase arrest, and showed moderate inhibitory activity against Topoisomerase I. nih.gov

In another study, this compound, isolated from Podocarpus henkelii, was compared with isoginkgetin and 7, 4', 7”, 4”'-tetramethoxy amentoflavone for its antibacterial and antifungal properties. up.ac.za While its antimicrobial activity was not exceptionally high, this compound demonstrated a broad spectrum of activity against Enterococcus faecalis and Pseudomonas aeruginosa. up.ac.za Notably, none of the tested biflavonoids, including this compound, exhibited cytotoxic effects at the highest concentrations tested against three different cell lines, nor did they induce mutations in the Ames test. up.ac.za

The comparative analysis extends to synthetic analogs as well. A modular approach to synthesize a library of 8,8′-biflavones allowed for a systematic comparison with their monomeric counterparts. acs.org This research highlighted that the dimeric structures generally displayed a marked increase in biological activity. acs.org Several of the synthesized biflavones were identified as having high selectivity indices, indicating low cytotoxicity towards healthy cells and high antiprotozoal activity against Toxoplasma gondii. acs.org This suggests that the biflavonoid scaffold of this compound is a promising lead structure for further development.

Furthermore, computational studies have been employed to predict and compare the biological activities of this compound and its analogs. In one such study, molecular docking was used to evaluate the interaction of this compound, Podocarpusflavone B, and other related biflavonoids with tissue-type plasminogen activator, a protein involved in fibrinolysis. amazonaws.com These in silico approaches provide valuable insights for prioritizing synthetic efforts towards analogs with potentially enhanced therapeutic properties.

The collective findings from these comparative studies underscore the importance of the dimeric flavonoid structure for various biological activities. Modifications to the peripheral functional groups and the linkage between the flavonoid units can lead to analogs with improved potency and selectivity, paving the way for the development of new therapeutic agents.

Table 1: Comparative Biological Activities of this compound and its Analogs

| Compound/Analog | Biological Activity | Research Findings |

| This compound | Cytotoxicity | Significant inhibition against DLD, KB, MCF-7, and HEp-2 tumor cell lines. nih.gov Induces apoptosis in MCF-7 cells via sub-G1/S phase arrest. nih.gov |

| Topoisomerase I Inhibition | Moderate inhibitory activity. nih.gov | |

| Antimicrobial | Broad-spectrum activity against Enterococcus faecalis and Pseudomonas aeruginosa. up.ac.za Less active against fungal pathogens. up.ac.za | |

| II-4″,I-7-dimethoxyamentoflavone | Cytotoxicity | Significant inhibition against DLD, KB, MCF-7, and HEp-2 tumor cell lines. nih.gov Induces apoptosis in MCF-7 cells via sub-G1/S phase arrest. nih.gov |

| Topoisomerase I Inhibition | Moderate inhibitory activity. nih.gov | |

| Isoginkgetin | Antimicrobial | Most active against E. faecalis among the tested compounds. up.ac.za |

| 7, 4', 7”, 4”'-tetramethoxy amentoflavone | Antimicrobial | Showed some antifungal activity. up.ac.za |

| Synthetic 8,8′-biflavones | Antiprotozoal | Several analogs showed high selectivity indices against Toxoplasma gondii. acs.org |

| Cytotoxicity | Generally more active than their monomeric counterparts against malignant human cell lines. acs.org | |

| Podocarpusflavone B | Fibrinolysis (in silico) | Docking studies suggest interaction with tissue-type plasminogen activator. amazonaws.com |

Preclinical Research Models for Podocarpusflavone a Studies

In Vitro Cellular Models

In vitro models are fundamental in preclinical research, offering a controlled environment to study the direct effects of compounds on specific cell types and molecular pathways.

Human Cancer Cell Lines (e.g., Melanoma, Breast Cancer)

Human cancer cell lines are instrumental in oncology research for screening potential anticancer agents. Podocarpusflavone A has been evaluated for its effects on melanoma, a highly aggressive form of skin cancer.

In one study, a screening of eighty compounds identified this compound as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation and survival. nih.gov This initial finding in the A375 human melanoma cell line was further validated in three other melanoma cell lines. nih.gov The research demonstrated that PCFA exerts its anti-melanoma effects by inhibiting the activation of STAT3 through the suppression of Janus kinase 2 (JAK2) phosphorylation. nih.gov This inhibition ultimately leads to a restraint of the cell cycle and the induction of apoptosis (programmed cell death) in melanoma cells. nih.gov

| Cell Line | Cancer Type | Key Finding | Molecular Target |

|---|---|---|---|

| A375 and three other melanoma cell lines | Melanoma | Inhibited cell growth, restrained cell cycle, and induced apoptosis. nih.gov | JAK2/STAT3 Pathway nih.gov |

Immortalized Cell Lines (e.g., RAW264.7 Macrophages, Vero Cells)

Immortalized cell lines provide a consistent and reproducible system for studying cellular processes such as inflammation and cytotoxicity.

While direct studies on this compound using the murine macrophage cell line RAW264.7 are not extensively documented in the available literature, the closely related THP-1 human macrophage cell line has been used to investigate its antimycobacterial properties. In these studies, this compound demonstrated an ability to reduce the growth of Mycobacterium tuberculosis within infected macrophages, particularly when used in combination with the antibiotic isoniazid. Current time information in Baguio, PH. Macrophage cell lines like RAW264.7 are frequently used in inflammation research to study the effects of compounds on the production of inflammatory mediators such as nitric oxide (NO) and various cytokines when stimulated with agents like lipopolysaccharide (LPS).

| Cell Line | Cell Type | Application in Research | Relevance to this compound |

|---|---|---|---|

| THP-1 Macrophages | Human Monocytic Leukemia | Studying intracellular antibacterial activity. | Demonstrated antimycobacterial activity within infected macrophages. Current time information in Baguio, PH. |

| RAW264.7 Macrophages | Murine Macrophage | Investigating anti-inflammatory effects (e.g., inhibition of NO production). | A relevant model for potential anti-inflammatory studies of PCFA. |

| Vero Cells | Monkey Kidney Epithelial | Assessing general cytotoxicity of compounds. | A standard model for evaluating the safety profile of PCFA. |

Primary Cell Cultures (e.g., Human Neutrophils)

Primary cells are isolated directly from tissues and are used to study cellular responses in a context that more closely resembles the physiological state.

Research has shown that this compound is an effective inhibitor of the oxidative burst in human neutrophils stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov The oxidative burst is a critical process in the inflammatory response where neutrophils release reactive oxygen species (ROS). While essential for fighting pathogens, excessive ROS production can contribute to tissue damage in inflammatory diseases. researchgate.netreactionbiology.com The inhibitory activity of this compound on this process was found to be comparable to that of quercetin, a well-known flavonoid with antioxidant and anti-inflammatory properties. nih.gov

Reporter Gene Assays

Reporter gene assays are valuable tools for studying the regulation of gene expression in response to a specific stimulus or compound.

To identify this compound as a STAT3 inhibitor, a STAT3-luciferase (Luc) reporter assay was employed in A375 melanoma cells. nih.gov In this system, the luciferase gene is placed under the control of a promoter that is activated by STAT3. When STAT3 is active, it binds to the promoter and drives the expression of luciferase, which produces a measurable light signal. A decrease in the luciferase signal in the presence of this compound indicated its inhibitory effect on the STAT3 signaling pathway. nih.gov

Enzyme Activity Assays

Enzyme activity assays are performed to determine the direct effect of a compound on the function of a specific enzyme.

The investigation into the anti-melanoma activity of this compound included enzyme assays that demonstrated its ability to suppress the phosphorylation of JAK2, a critical step in the activation of the STAT3 pathway. nih.gov Furthermore, in the context of its antimycobacterial activity, chemogenomic studies predicted that this compound targets Protein tyrosine phosphatase B (PtpB) in M. tuberculosis. Current time information in Baguio, PH. PtpB is a virulence factor that helps the bacteria evade the host's immune response. Molecular docking studies visualized the potential interactions between this compound and the active site of the PtpB enzyme, suggesting a mechanism for its inhibitory action. Current time information in Baguio, PH.nih.gov

| Assay Type | Target Enzyme/Pathway | Cell/System Used | Key Finding |

|---|---|---|---|

| Western Blot | JAK2 Phosphorylation | Melanoma cell lines | PCFA suppressed the phosphorylation of JAK2. nih.gov |

| Chemogenomics and Molecular Docking | Protein tyrosine phosphatase B (PtpB) | Mycobacterium tuberculosis | PtpB was predicted as a target of PCFA. Current time information in Baguio, PH.nih.gov |

In Vivo Animal Models

Mouse xenograft models have been utilized to confirm the in vitro anti-melanoma effects of this compound. nih.gov In these studies, human melanoma cells are implanted into immunocompromised mice, which then develop tumors. The administration of this compound to these mice resulted in a potent inhibitory effect on tumor growth, demonstrating its efficacy in a living system. nih.gov

Another significant in vivo model used in the study of this compound is the zebrafish (Danio rerio) infected with Mycobacterium marinum. Current time information in Baguio, PH. This model is particularly useful for studying mycobacterial infections as M. marinum causes a disease in zebrafish that is genetically and pathologically similar to tuberculosis in humans. Current time information in Baguio, PH. Studies using this model have shown that this compound can effectively reduce the bacterial burden in infected zebrafish larvae. Current time information in Baguio, PH. Notably, it was demonstrated that PCFA could counter systemic infection, showing an inhibitory activity profile similar to the frontline anti-tuberculosis drug, rifampicin. nih.gov

| Animal Model | Disease/Condition Studied | Key Finding |

|---|---|---|

| Mouse Xenograft Model | Melanoma | PCFA exhibited potent inhibitory effects on melanoma tumor growth. nih.gov |

| Zebrafish (Danio rerio) | Mycobacterium marinum Infection (Tuberculosis model) | PCFA significantly reduced the bacterial burden in infected larvae. Current time information in Baguio, PH. |

Mouse Xenograft Models for Tumor Growth Inhibition (e.g., A375 Mouse Xenograft)

Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. For this compound, the A375 human melanoma cell line xenograft model has been instrumental in demonstrating its in vivo anti-tumor effects.

In these studies, A375 cells are injected subcutaneously into mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time. Research has shown that this compound exhibits potent inhibitory effects on the growth of melanoma in these in vivo settings. mdpi.com One of the key mechanisms identified is the suppression of the JAK2/STAT3 signaling pathway, which is known to be involved in the development and progression of melanoma. mdpi.com By inhibiting the phosphorylation of JAK2, this compound effectively blocks the activation of STAT3, leading to the restraint of the cell cycle and the induction of apoptosis in melanoma cells. mdpi.com

Studies have reported a pronounced suppression of tumor growth in human A375 melanoma xenograft-bearing SCID mice. mdpi.com This inhibition of tumor growth reached statistical significance between days 18 and 27 after the injection of A375 cells. mdpi.com The anti-melanoma effects of this compound have been observed both in vitro and in vivo, highlighting its potential as a therapeutic agent for melanoma treatment. mdpi.com

| Model | Cell Line | Key Findings | Mechanism of Action |

|---|---|---|---|

| Mouse Xenograft | A375 (Human Melanoma) | Significant inhibition of tumor growth. | Suppression of the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis. mdpi.com |

Zebrafish Infection Models (e.g., Mycobacterium marinum Infection Model)

The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying infectious diseases, particularly for tuberculosis, due to its genetic tractability and optical transparency, which allows for real-time visualization of infection dynamics. The Mycobacterium marinum infection model in zebrafish is a well-established surrogate for studying human tuberculosis, as M. marinum is a close genetic relative of Mycobacterium tuberculosis and causes a similar granulomatous disease in fish. researchgate.netresearchgate.net

Recent research has utilized this model to evaluate the antimycobacterial potential of this compound. researchgate.net In these studies, zebrafish larvae are infected with M. marinum, and the efficacy of this compound in controlling the infection is assessed. It was found that this compound was non-toxic to the zebrafish larvae and demonstrated the ability to inhibit the growth of M. marinum during in vivo infection in the zebrafish larvae yolk. researchgate.net

Notably, this compound was also effective against systemic infection established through the caudal vein, showing an inhibitory activity profile similar to that of the frontline anti-tuberculosis drug, rifampicin. researchgate.net The study also pointed towards the protein tyrosine phosphatase B (PtpB) of M. tuberculosis as a potential target for this compound, which aligns with the observed intracellular activity. researchgate.net

| Model | Pathogen | Key Findings | Proposed Target |

|---|---|---|---|

| Zebrafish Larvae | Mycobacterium marinum | Inhibited M. marinum growth in vivo; effective against systemic infection. researchgate.net | Protein tyrosine phosphatase B (PtpB). researchgate.net |

Other Relevant Animal Models for Pharmacological Evaluation

While the mouse xenograft and zebrafish infection models have provided significant insights into the anticancer and antimycobacterial activities of this compound, the exploration of this compound in other animal models for different pharmacological evaluations is not yet extensively reported in the scientific literature. The existing research has predominantly focused on the aforementioned areas.

Future preclinical studies could explore other potential therapeutic applications of this compound, such as its anti-inflammatory or cardioprotective effects, which would necessitate the use of other relevant animal models. However, based on currently available data, the A375 mouse xenograft and the Mycobacterium marinum-infected zebrafish larvae are the primary and most well-documented in vivo models for the pharmacological evaluation of this compound.

Toxicology and Safety Assessment of Podocarpusflavone a

In Vitro Cytotoxicity Evaluation (Excluding Specific Cell Lines)

The assessment of a compound's toxicity to cells cultured in a laboratory setting is a critical first step in its safety evaluation. For Podocarpusflavone A, studies have investigated its effect on the viability of various cell types.

Research involving macrophage-like cells demonstrated that this compound did not exhibit significant toxicity when applied to non-infected cells. up.ac.za This suggests a degree of selectivity, as the compound was active against intracellular mycobacteria without substantially harming the host macrophage. up.ac.za

In a broader study evaluating compounds isolated from Podocarpus henkelii, two related biflavonoids, isoginkgetin (B1672240) and 7, 4',7”,4”'-tetramethoxy amentoflavone (B1664850), showed no cytotoxic effects against three different cell lines at the highest tested concentration of 1000 μg/ml. nih.govidexlab.com While this specific cytotoxicity test did not include this compound, it provides context for the low toxicity profile of similar compounds from the same plant source. nih.govidexlab.com

Interactive Table: In Vitro Cytotoxicity of this compound and Related Compounds

Mutagenicity Testing (e.g., Ames Test)

Mutagenicity testing is employed to determine if a chemical can cause mutations in the DNA of a test organism. The Ames test is a widely used bacterial reverse mutation assay for this purpose. researchgate.net

In a study that evaluated several compounds from Podocarpus henkelii, two biflavonoids structurally related to this compound, namely 7, 4',7”,4”'-tetramethoxy amentoflavone and isoginkgetin, were assessed for mutagenicity using the Ames test with Salmonella typhimurium strains TA98 and TA100. nih.govup.ac.za The results indicated that neither of these compounds induced mutations in the assay. nih.govup.ac.za However, this compound was not evaluated in this specific mutagenicity test due to the limited quantity of the isolated compound available for the experiment. up.ac.za Therefore, direct data on the mutagenic potential of this compound from this line of research is not available.

In Vivo Toxicological Analysis (e.g., Zebrafish Larvae)

In vivo toxicity studies provide data on a compound's effects within a whole, living organism. The zebrafish (Danio rerio) larva is a well-established model for this type of analysis due to its genetic similarity to humans and the transparency of its embryos, which allows for easy observation of developmental effects. mdpi.comnih.gov

This compound has been evaluated for toxicity using the zebrafish larvae model. mdpi.comdntb.gov.uascilit.com In these studies, zebrafish embryos were exposed to a range of concentrations of this compound (from 4 to 128 µM). mdpi.com The results showed that the compound was non-toxic, with no significant differences in embryo mortality observed between the groups treated with this compound and the control group. up.ac.zamdpi.com For comparison, a known toxic substance, valproic acid, induced a 90% mortality rate in the same assay. up.ac.za This suggests a favorable in vivo toxicological profile for this compound at the tested concentrations. up.ac.zamdpi.com

Interactive Table: In Vivo Toxicity of this compound in Zebrafish Larvae

Assessment of Selectivity Index in Biological Assays

The Selectivity Index (SI) is a crucial parameter in drug discovery that measures the relative safety of a compound. It is calculated as the ratio of a compound's cytotoxicity (the concentration that inhibits 50% of cell growth, CC50) to its effective biological activity (such as the Minimum Inhibitory Concentration, MIC, against a pathogen). up.ac.zamdpi.com A higher SI value indicates greater selectivity, meaning the compound is more potent against its target than against host cells.

This compound has demonstrated notable selectivity in antimicrobial assays. Studies have shown it possesses a broad spectrum of activity against certain Gram-positive and Gram-negative bacteria. nih.govmdpi.com Specifically, it was active against Enterococcus faecalis and Pseudomonas aeruginosa, yielding a selectivity index greater than 15 for both pathogens. nih.govresearchgate.net In contrast, its activity against the tested fungal pathogens was less potent. nih.govmdpi.com The calculation of the SI for these studies was based on a CC50 value assumed to be greater than 1000 µg/ml, due to the low cytotoxicity observed for related compounds. nih.gov

Interactive Table: Selectivity Index of this compound

Translational Research Prospects

The promising in vitro and in vivo activities of this compound have opened several avenues for translational research, aiming to bridge the gap between laboratory findings and clinical applications.

Oxidative Stress-Related Diseases

This compound has shown notable antioxidant properties, making it a candidate for investigation in diseases where oxidative stress is a key pathological feature. biosynth.comd-nb.info Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of degenerative conditions. pcbiochemres.com

Research has demonstrated that this compound can effectively inhibit the oxidative burst in neutrophils, a process that, when excessive, can lead to tissue damage. mdpi.comcaymanchem.com Specifically, it has been shown to reduce the production of ROS and superoxide (B77818) anions in stimulated human neutrophils. caymanchem.com The compound's ability to scavenge free radicals and protect against lipid peroxidation further underscores its potential in mitigating oxidative damage. d-nb.info These findings suggest that this compound could be explored for its therapeutic potential in conditions such as cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and certain types of cancer where oxidative damage is a contributing factor. d-nb.infopcbiochemres.com

Table 1: Antioxidant Activity of this compound and Related Biflavonoids

| Compound | Assay | Model System | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Oxidative Burst Inhibition | PMA-stimulated human neutrophils | Reduced production of ROS and superoxide anions. | caymanchem.com |

| This compound | Antioxidant Capacity | In vitro assays (DPPH, ABTS, OH, NO) | Exhibited significant radical scavenging activity. | d-nb.info |

| Agathisflavone | Lipid Peroxidation Inhibition | In vitro TBARS assay | Significantly inhibited lipid peroxidation. | d-nb.info |

Chronic Inflammatory Conditions

Chronic inflammation is a persistent, low-grade inflammation that can contribute to a variety of diseases, including inflammatory bowel disease, arthritis, and certain cancers. piedmont.orgfrontiersin.org this compound has demonstrated anti-inflammatory properties that warrant further investigation. biosynth.com

Studies have shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Overproduction of NO is associated with inflammatory processes and cellular damage. d-nb.info Furthermore, in a rodent model of unilateral ureteral obstruction, a condition characterized by inflammation and fibrosis, this compound treatment was found to reduce macrophage infiltration and the deposition of fibrotic markers. researchgate.net These findings point to the potential of this compound as a therapeutic agent for chronic inflammatory diseases by modulating key inflammatory pathways. biosynth.comnih.gov

Dengue Fever Chemotherapy Development

Dengue fever, a mosquito-borne viral infection, is a significant global health concern with no specific antiviral treatment currently available. This compound has emerged as a promising candidate for the development of anti-dengue chemotherapy. researchgate.netchemfaces.com

Research has identified this compound as a potent and specific inhibitor of the dengue virus NS5 RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. researchgate.netthieme-connect.comnih.gov Notably, it is considered the strongest noncytotoxic, non-nucleotide inhibitor of the DV-NS5 RdRp discovered to date. researchgate.netchemfaces.comthieme-connect.com Its ability to inhibit the polymerase activity was also observed in a dengue virus replicon system, further validating its potential as an antiviral agent. researchgate.netnih.gov The inhibitory activity of this compound and other biflavonoids against the dengue polymerase highlights the potential of this class of compounds in the development of new treatments for dengue fever. researchgate.net

Table 2: Inhibitory Activity of Biflavonoids against Dengue Virus NS5 RdRp

| Compound | IC₅₀ (µM) | Key Attributes | Reference |

|---|---|---|---|

| This compound | 0.75 | Strongest noncytotoxic inhibitor, specific to DV RNA polymerase. | researchgate.netresearchgate.net |

| Hinokiflavone | 0.26 | Strongest inhibition observed among tested biflavonoids. | researchgate.netresearchgate.net |

| Amentoflavone | 1.40 | Potent inhibitor of DV-NS5 RdRp. | researchgate.net |

| Isoginkgetin | 3.10 | Potent inhibitor of DV-NS5 RdRp. | researchgate.net |

Anti-Tuberculosis Agent Development

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis (TB) agents. mdpi.comnih.gov this compound has shown promising antimycobacterial activity, both alone and in combination with existing TB drugs. mdpi.comresearchgate.netsciprofiles.com

In vitro studies have demonstrated that this compound can inhibit the growth of M. tuberculosis strains, including the H37Rv and M299 strains. researchgate.netresearchgate.net Importantly, it has also shown activity against intracellular mycobacteria within infected macrophages. mdpi.comnih.govresearchgate.net Chemogenomic studies have predicted that the protein tyrosine phosphatase B (PtpB) of M. tuberculosis, a virulence factor that suppresses the host immune response, is a potential target of this compound. mdpi.comnih.gov This finding aligns with the observed intracellular activity of the compound. mdpi.com The potential for this compound to be developed as part of a novel therapeutic regimen for TB is a significant area for future research. scilit.combvsalud.org

Exploration of Efficacy and Safety in Diverse Model Systems

The promising preclinical data for this compound necessitates further evaluation of its efficacy and safety in a variety of model systems. biosynth.com In vivo studies using zebrafish models have provided initial evidence of its potential. For instance, this compound was found to be non-toxic to zebrafish larvae and effective at inhibiting the growth of Mycobacterium marinum, a close relative of M. tuberculosis, in both yolk sac and systemic infection models. mdpi.comresearchgate.netsciprofiles.com In a mouse xenograft model of melanoma, administration of this compound reduced tumor growth. caymanchem.com

Further research should expand on these findings by utilizing a broader range of animal models that are relevant to the specific diseases being targeted. This will be crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties, as well as for identifying any potential toxicities before considering human clinical trials.

Synergistic Effects with Established Therapeutics (e.g., Isoniazid)

An important area of investigation is the potential for this compound to act synergistically with existing drugs, which could enhance therapeutic efficacy and potentially reduce the required doses of conventional medicines, thereby minimizing side effects.

A notable example is the observed synergistic effect with isoniazid, a first-line anti-tuberculosis drug. researchgate.net Studies have shown that this compound, when combined with isoniazid, demonstrates enhanced antimycobacterial activity within infected macrophages. nih.govresearchgate.net This suggests that this compound could be developed as an adjunctive therapy for TB, potentially helping to overcome drug resistance and improve treatment outcomes. Further research into the synergistic potential of this compound with other established therapeutics for various diseases is warranted.

Therapeutic Potential and Future Research Directions

The therapeutic landscape for Podocarpusflavone A is expanding as research delves into its molecular interactions and biological activities. The journey from a naturally occurring biflavonoid to a potential clinical agent involves surmounting challenges in drug delivery, understanding its precise mechanisms, and carefully designing clinical trials. The following sections explore the future research directions that are critical for translating the preclinical promise of this compound into tangible therapeutic applications.

Q & A

Q. What are the primary molecular targets of Podocarpusflavone A, and how are these identified experimentally?

this compound (PCFA) is a biflavonoid with dual inhibitory activity against DNA topoisomerase I (Topo I) and STAT2. Target identification typically involves:

Q. What experimental models are used to evaluate PCFA’s antitumor activity?

- In vitro : Cytotoxicity assays (MTT, CCK-8) on tumor cell lines (e.g., KB, DLD, MCF-7) with ED₅₀ values ranging from 4.56–16.24 µg/mL . Apoptosis is assessed via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Q. How is the purity and structural integrity of PCFA validated in research settings?

- Analytical methods : HPLC (≥98% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (MS) for molecular weight verification .

- Storage : Powder stored at 2–8°C in airtight containers; DMSO solutions prepared fresh to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in PCFA’s reported IC₅₀ values across studies?

Discrepancies in potency (e.g., Topo I IC₅₀ = 119.4 µM vs. STAT3 IC₅₀ = ~10 µM) arise from:

- Assay variability : Topo I activity is enzyme-concentration-dependent, while STAT3 inhibition is cell-based.

Q. What experimental designs are optimal for studying PCFA’s dual Topo I/STAT3 inhibition in combination therapies?

- Synergy screens : Use Chou-Talalay combination index (CI) assays with chemotherapeutics (e.g., doxorubicin) or targeted agents (e.g., STAT3 inhibitors).

Q. How can PCFA’s pharmacokinetic limitations be addressed in preclinical studies?

- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .

- Metabolic stability : Conduct liver microsome assays to identify major metabolites; modify hydroxyl/methoxy groups to reduce Phase II metabolism .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing PCFA’s dose-response data?

- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/ED₅₀.

- Apoptosis quantification : Compare treated vs. control groups via Student’s t-test or ANOVA with post-hoc corrections .

- Reporting standards: Include biological/technical replicates, p-values, and confidence intervals per Pharmaceutical Research guidelines .

Q. How should researchers present conflicting data on PCFA’s antileishmanial vs. antitumor mechanisms?

- Contextualize findings : Antileishmanial activity involves metalloproteinase inhibition (e.g., leishmanolysin), while antitumor effects rely on Topo I/STAT3 .

- Comparative tables : Summarize targets, models, and outcomes (see example below).

Methodological Recommendations

- Reproducibility : Detailed protocols for Topo I assays and STAT3 pathway analysis must include reagent sources (e.g., recombinant Topo I vendor) and cell authentication .

- Ethical compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.